![molecular formula C24H20F3N3OS B2498660 3-[(4-Méthylphényl)méthylsulfanyl]-4-phényl-5-[[3-(trifluorométhyl)phénoxy]méthyl]-1,2,4-triazole CAS No. 383145-78-6](/img/structure/B2498660.png)
3-[(4-Méthylphényl)méthylsulfanyl]-4-phényl-5-[[3-(trifluorométhyl)phénoxy]méthyl]-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives typically involves multi-step reactions starting from readily available substrates. For instance, Liu and Shi (2014) describe a process where N-(Arylformamido)phenylthioureas undergo ring closure to generate 1,2,4-triazoles, which are then further modified to target compounds through oxidation and substitution reactions. These reactions are carried out in conditions that favor the formation of the triazole core and subsequent functionalization at specific positions on the ring, demonstrating the flexibility and versatility of 1,2,4-triazole chemistry (Liu & Shi, 2014).
Molecular Structure Analysis
1,2,4-Triazoles exhibit interesting structural characteristics due to the presence of nitrogen atoms in the triazole ring. X-ray diffraction studies provide insights into the molecular structure, indicating preferences for certain tautomeric forms and highlighting the influence of substituents on the overall molecular conformation. Buzykin et al. (2008) and Buzykin et al. (2006) have extensively studied the tautomeric preferences and structural features of 1,2,4-triazoles, revealing the impact of different substituents on the molecular architecture and stability (Buzykin et al., 2008), (Buzykin et al., 2006).
Chemical Reactions and Properties
1,2,4-Triazole derivatives participate in a variety of chemical reactions, reflecting their rich chemistry and utility in synthetic organic chemistry. For example, Moreno-Fuquen et al. (2019) describe a catalyst- and solvent-free synthesis approach for benzamide derivatives, showcasing the reactive flexibility of the triazole ring (Moreno-Fuquen et al., 2019). Additionally, reactions with carbon disulfide, phenyl isothiocyanate, and various halides allow for the synthesis of structurally diverse triazoles, highlighting their adaptability in creating compounds with varied chemical properties (Zohdi, 1998).
Physical Properties Analysis
The physical properties of 1,2,4-triazoles, such as solubility, melting point, and stability, are influenced by their molecular structure and substituents. Studies focusing on the crystal structure and intermolecular interactions provide valuable insights into the physical characteristics of these compounds. For instance, Panini et al. (2014) discussed the stabilization of crystal structures through various intermolecular interactions in a derivative of 1,2,4-triazoles (Panini et al., 2014).
Chemical Properties Analysis
The chemical properties of 1,2,4-triazole derivatives, such as reactivity towards nucleophiles, electrophiles, and radicals, are key to their utility in organic synthesis and applications. The presence of the triazole ring imparts unique electronic characteristics that influence their behavior in chemical reactions. The work by Ito et al. (1983) on the reactivity of triazoles with various reagents underlines the broad reactivity profile of these compounds, enabling the synthesis of a wide range of derivatives (Ito et al., 1983).
Applications De Recherche Scientifique
Bien sûr ! Voici une analyse complète des applications de la recherche scientifique du 3-[(4-Méthylphényl)méthylsulfanyl]-4-phényl-5-[[3-(trifluorométhyl)phénoxy]méthyl]-1,2,4-triazole :
Agents antifongiques
Ce composé a montré un potentiel en tant qu’agent antifongique. Son cycle triazole est une caractéristique commune à de nombreux médicaments antifongiques, qui inhibent la synthèse de l’ergostérol, un composant essentiel des membranes cellulaires fongiques. Des recherches indiquent que des modifications des groupes phényle et trifluorométhyle peuvent améliorer l’activité antifongique contre divers champignons pathogènes .
Propriétés anticancéreuses
Des études ont exploré le potentiel anticancéreux de ce composé en raison de sa capacité à interférer avec la prolifération cellulaire. Le groupe trifluorométhyle est connu pour améliorer la biodisponibilité et la stabilité métabolique des agents anticancéreux. Des recherches ont démontré que des dérivés de ce composé peuvent induire l’apoptose dans les cellules cancéreuses, ce qui en fait un candidat prometteur pour un développement ultérieur .
Applications anti-inflammatoires
La structure du composé suggère des propriétés anti-inflammatoires potentielles. Les dérivés du triazole sont connus pour inhiber les enzymes cyclooxygénases (COX), qui jouent un rôle clé dans le processus inflammatoire. Cette inhibition peut réduire la production de médiateurs pro-inflammatoires, rendant le composé utile dans le traitement des maladies inflammatoires .
Science des matériaux
Au-delà des applications biologiques, ce composé a un potentiel en science des matériaux. Sa structure chimique unique peut être utilisée dans la synthèse de nouveaux polymères et matériaux présentant des propriétés spécifiques, telles qu’une stabilité thermique accrue ou une résistance à la dégradation chimique. Cela le rend précieux pour développer des matériaux de pointe pour diverses applications industrielles.
Recherche antifongique Études anticancéreuses Recherche anti-inflammatoire : Activité antibactérienne : Recherche antivirale : Effets neuroprotecteurs : Applications agricoles : Science des matériaux
Mécanisme D'action
Target of action
It shares structural similarities with fluoxetine , a well-known antidepressant that primarily targets the serotonin transporter (SERT), inhibiting the reuptake of serotonin and thereby increasing its availability in the synaptic cleft .
Mode of action
While the exact mode of action for this compound is unknown, if it behaves similarly to fluoxetine, it might interact with its target protein to modulate neurotransmitter levels, leading to changes in neuronal signaling .
Biochemical pathways
Without specific information on this compound, it’s difficult to determine the exact biochemical pathways it affects. If it acts like fluoxetine, it could influence the serotonergic system and related pathways .
Result of action
If it acts similarly to fluoxetine, it could lead to increased serotonin levels in the brain, potentially impacting mood and behavior .
Propriétés
IUPAC Name |
3-[(4-methylphenyl)methylsulfanyl]-4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F3N3OS/c1-17-10-12-18(13-11-17)16-32-23-29-28-22(30(23)20-7-3-2-4-8-20)15-31-21-9-5-6-19(14-21)24(25,26)27/h2-14H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGOVVIVSBESQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=CC=C3)COC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2498579.png)

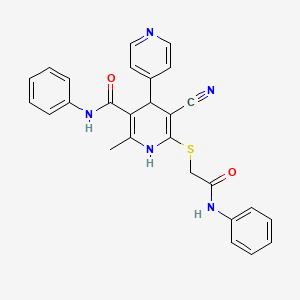
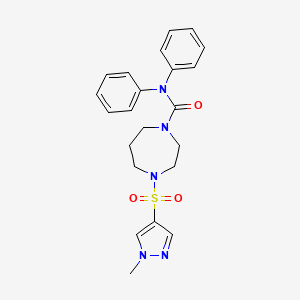
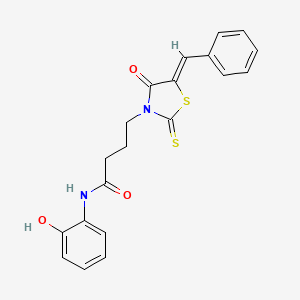
![(1R,5S)-N-(pyridin-3-ylmethyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2498588.png)
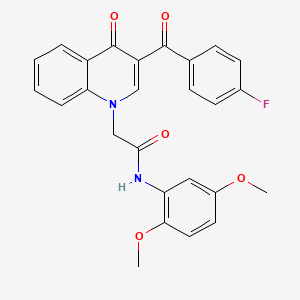
![2-(methylthio)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2498590.png)
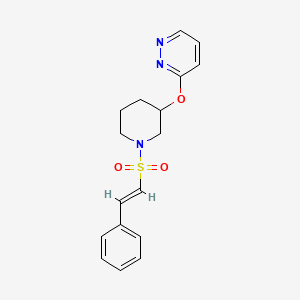
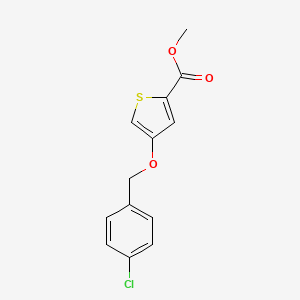

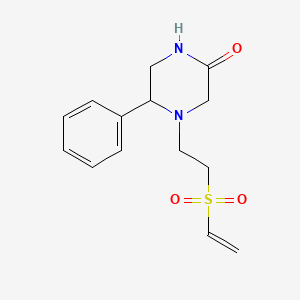
![8-(naphthalene-1-sulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2498599.png)